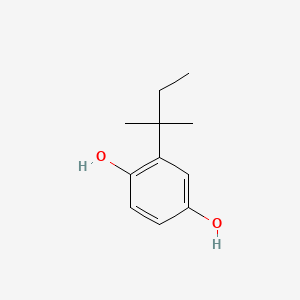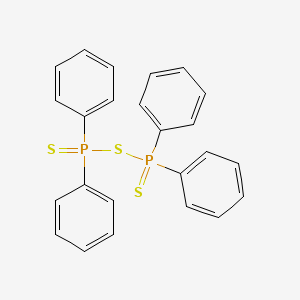
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide: is an organophosphorus compound characterized by the presence of two sulfur atoms and four phenyl groups attached to a diphosphathiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide typically involves the reaction of diphosphine compounds with sulfur sources under controlled conditions. One common method includes the reaction of tetraphenyldiphosphine with elemental sulfur in an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or benzene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the disulfide bonds to thiol groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and enzyme function.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetraphenyldiphosphathiane: Lacks the disulfide bonds present in 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide.
1,1,3,3-Tetraphenyldiphosphathiane 1,3-dioxide: Contains oxygen atoms instead of sulfur atoms.
1,1,3,3-Tetraphenyldiphosphathiane 1,3-selenide: Contains selenium atoms instead of sulfur atoms.
Uniqueness
This compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and potential applications. The presence of disulfide bonds allows for redox activity, making it valuable in various chemical and biological contexts.
属性
CAS 编号 |
6079-78-3 |
|---|---|
分子式 |
C24H20P2S3 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
diphenylphosphinothioylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S3/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
ROEDIBSYJWMQNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
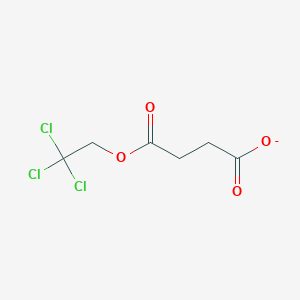
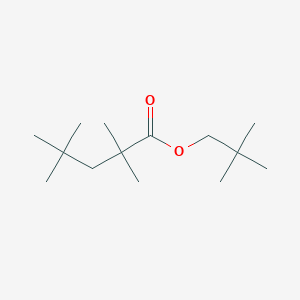
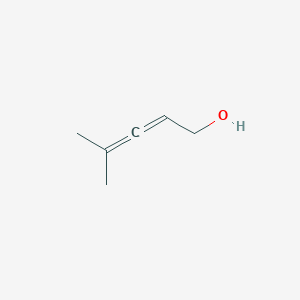
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)


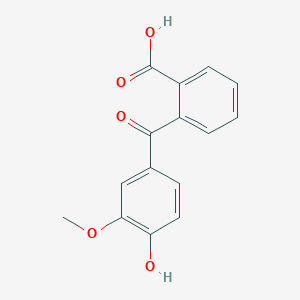
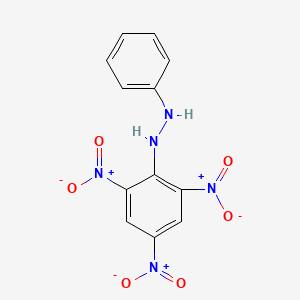
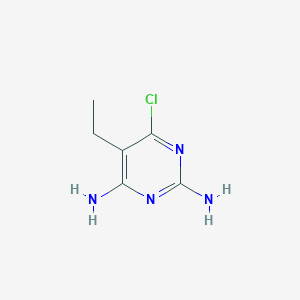
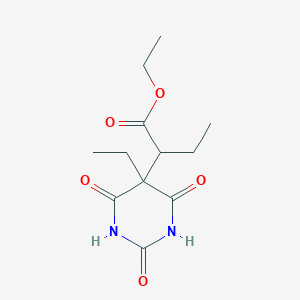
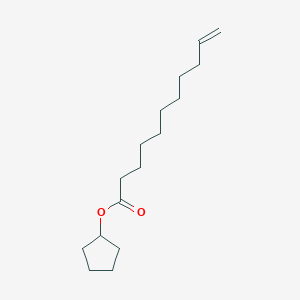
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
